2-(6-Aminopyridin-3-yl)ethan-1-ol

Vue d'ensemble

Description

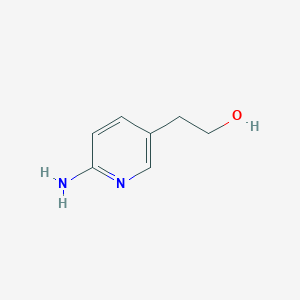

2-(6-Aminopyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H10N2O and a molecular weight of 138.17 g/mol . This compound features a pyridine ring substituted with an amino group at the 6-position and an ethanol group at the 3-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Aminopyridin-3-yl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 6-chloropyridine-3-carbaldehyde with ethylene glycol in the presence of a base, followed by reduction with sodium borohydride to yield the desired product . Another method involves the use of 6-aminopyridine as a starting material, which is reacted with ethylene oxide under basic conditions to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

2-(6-Aminopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(6-Aminopyridin-3-yl)ethan-1-ol is widely used in scientific research due to its versatile chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs targeting neurological and inflammatory conditions . Additionally, it finds applications in the industry for the production of specialty chemicals and materials .

Mécanisme D'action

The mechanism of action of 2-(6-Aminopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. In medicinal chemistry, it may act as a ligand for receptors or enzymes, modulating their function and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(6-Aminopyridin-3-yl)oxyethan-1-ol: Similar structure with an oxygen atom replacing the carbon in the ethanol group.

1-(2-Aminopyridin-3-yl)ethan-1-one: Features a ketone group instead of an alcohol group.

Uniqueness

2-(6-Aminopyridin-3-yl)ethan-1-ol is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and pharmaceutical development.

Activité Biologique

2-(6-Aminopyridin-3-yl)ethan-1-ol is an organic compound featuring a pyridine ring substituted with an amino group and an ethanol moiety. Its molecular formula is , and it has a molecular weight of 138.17 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The unique structure of this compound contributes significantly to its biological activity. The presence of the hydroxyl (-OH) group makes it a secondary alcohol, while the pyridine ring enhances its interaction with various biological targets.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer properties. A study demonstrated that derivatives synthesized from this compound showed significant cytotoxic activity against A549 lung cancer cells, with one derivative displaying an IC50 value of 0.229 μM, which is substantially lower than that of the reference drug imatinib (IC50 = 2.479 μM) .

Enzyme Inhibition

The compound has been identified as an effective inhibitor of myeloperoxidase (MPO), showing selectivity over thyroid peroxidase. This inhibition is particularly relevant in models of chronic inflammatory diseases, suggesting potential therapeutic applications in managing inflammation .

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes. Interaction studies utilizing molecular docking and binding affinity assays have shown that it can inhibit specific kinases, influencing pathways related to cell growth and apoptosis .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological properties of derivatives based on this compound. The following table summarizes some related compounds and their similarity indices:

| Compound Name | Chemical Formula | Similarity Index |

|---|---|---|

| 2-Amino-3-hydroxymethylpyridine | C7H8N2O | 0.78 |

| (6-Amino-5-bromopyridin-3-yl)methanol | C7H8BrN2 | 0.78 |

| Ethyl 2-(6-amino-pyridin-3-yl)acetate | C9H10N2O2 | 0.83 |

| 2-(6-Aminopyridin-3-yl)acetic acid | C8H10N2O2 | 0.88 |

| (5-Methylpyridin-3-yl)methanol | C7H9N | 0.77 |

These compounds exhibit varying degrees of biological activity, influenced by structural characteristics that differentiate them from this compound .

Cytotoxicity in Cancer Models

In a series of experiments, derivatives of this compound were tested against various cancer cell lines, including breast cancer and lung cancer models. The results consistently showed enhanced cytotoxicity compared to standard chemotherapy agents, indicating a potential role in developing new anticancer therapies .

Inflammatory Disease Models

In human models of chronic inflammatory diseases, administration of this compound resulted in significant inhibition of MPO activity, suggesting its potential as a therapeutic agent in treating inflammatory conditions .

Propriétés

IUPAC Name |

2-(6-aminopyridin-3-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVQMIVBDSUKTPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314973-84-6 | |

| Record name | 2-(6-aminopyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.